

Everolimus pharmacokinetics half-life metabolism CYP3A4

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Compound Focus: Everolimus

CAS No.: 159351-69-6

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Everolimus Pharmacokinetic Parameters

Parameter	Value/Range	Conditions & Notes
Oral Bioavailability	~14% [1]	Lower than sirolimus (20%) due to P-gp efflux [2] [1].
Time to Cmax (Tmax)	1 - 2 hours [2] [1]	Rapid absorption post oral dose.
Apparent Volume of Distribution (Vd)	342 ± 107 L (Range: 128-589 L) [1]	Extensive tissue distribution.
Elimination Half-Life (t _{1/2})	18 - 35 hours [1]	Allows for once-daily dosing.
Primary Metabolic Enzymes	CYP3A4, CYP3A5, CYP2C8 [2]	CYP3A4 is the major isoform.
Transport Protein	P-glycoprotein (P-gp) [2] [3]	Impacts absorption and distribution.
Route of Excretion	<10% excreted unchanged in urine [1]	Primarily metabolized; fecal excretion of metabolites.

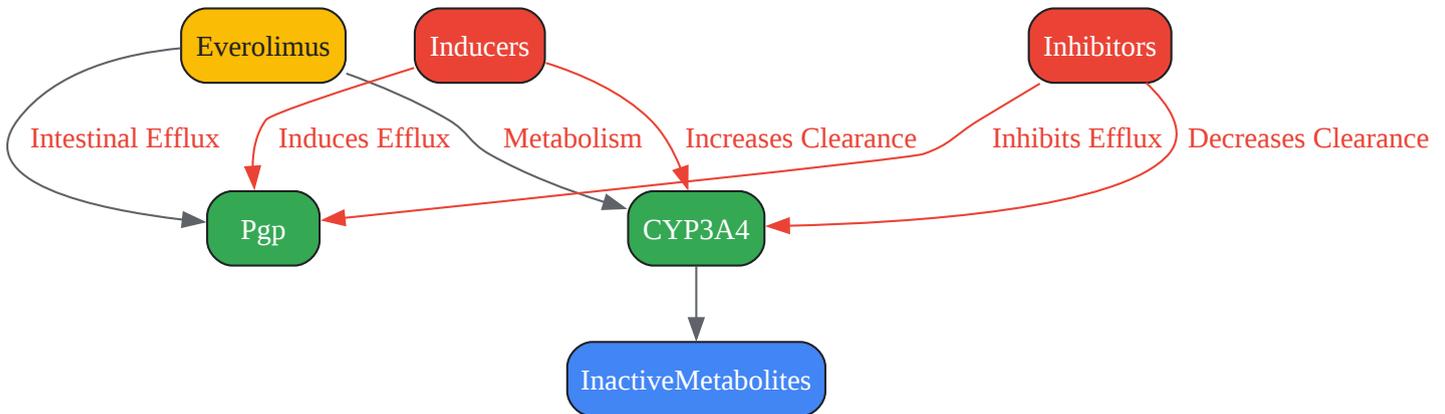
Parameter	Value/Range	Conditions & Notes
Time to Steady-State	~7 days [2]	With continuous once-daily dosing.
Therapeutic Trough Range (Transplant)	3 - 8 ng/mL [4]	Varies by organ type, concomitant immunosuppression, and institutional protocol.
Effect of High-Fat Meal	Significantly reduces Cmax and AUC [1]	Should be taken consistently with or without food.

Metabolism and Drug-Drug Interactions

Everolimus is predominantly metabolized in the liver by the **cytochrome P450 3A4 (CYP3A4)** enzyme system, with contributions from CYP3A5 and CYP2C8 [2]. It is also a substrate for the **P-glycoprotein (P-gp)** efflux pump in the intestine [2] [3]. This dual role makes it highly susceptible to pharmacokinetic drug-drug interactions.

- **Inhibitors of CYP3A4/P-gp:** Concomitant use with strong inhibitors (e.g., **ketoconazole**, **clarithromycin**, **ritonavir**) significantly increases **everolimus** exposure [3] [1]. For example, ketoconazole can nearly quadruple the Cmax of **everolimus** [1]. Avoidance or dose reduction with close therapeutic drug monitoring (TDM) is critical.
- **Inducers of CYP3A4/P-gp:** Substances that induce these proteins, such as **rifampin**, **phenobarbital**, **carbamazepine**, and **St. John's wort**, can dramatically reduce **everolimus** bioavailability [3] [5]. A documented case showed an undetectable **everolimus** level in a patient taking phenobarbital, necessitating a switch in therapy [5].
- **Impact on Other CYP3A4 Substrates:** **Everolimus** itself can act as a weak competitive inhibitor of CYP3A4. A clinical study showed that co-administration increased the AUC of oral **midazolam** (a sensitive CYP3A4 substrate) by 30%, suggesting **everolimus** affects presystemic clearance (bioavailability) but not systemic clearance of co-administered CYP3A4 substrates [6].

The following diagram illustrates the key metabolic pathway and major sources of drug interactions for **everolimus**.



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Everolimus is metabolized by CYP3A4 and effluxed by P-gp. Inhibitors and inducers of these proteins significantly alter its plasma levels.

Clinical Pharmacokinetics and TDM

The pharmacokinetic profile of **everolimus** necessitates therapeutic drug monitoring (TDM) in clinical practice, especially in transplantation.

- **Narrow Therapeutic Index:** **Everolimus** has a narrow window between efficacy and toxicity [2].
- **High Variability:** Significant inter-individual variability in pharmacokinetics exists due to differences in CYP3A4/5 and P-gp activity [2].
- **Exposure-Response Relationship:** Meta-analyses in oncology have established a positive relationship between **everolimus** exposure (C_{min}) and efficacy (probability of tumor size reduction, progression-free survival), as well as the risk of adverse events like pneumonitis, stomatitis, and metabolic events [7].
- **Trough Concentration Monitoring:** Steady-state trough concentration (C_{min}) shows an excellent correlation with the total drug exposure (AUC), making it a simple and reliable metric for TDM [2] [4]. For solid organ transplant recipients, the recommended therapeutic range is typically **3-8 ng/mL**, though this varies based on the transplanted organ, time post-transplant, and concomitant immunosuppression [4].

Experimental Protocols for Key Studies

Protocol: Evaluating the Effect of Everolimus on Midazolam Pharmacokinetics

This clinical study design demonstrates how to assess the impact of **everolimus** on the metabolism of another CYP3A4 substrate [6].

- **Objective:** To examine the influence of steady-state **everolimus** on the single-dose pharmacokinetics of oral midazolam in healthy subjects.
- **Subjects:** 25 healthy male volunteers.
- **Design:** Open-label, two-period, fixed-sequence study.
- **Dosing:**
 - **Period 1:** A single oral dose of **midazolam 4 mg** administered alone.
 - **Period 2:** Continuous once-daily oral doses of **everolimus 10 mg** for 5 days, with a single 4 mg dose of midazolam co-administered on Day 5.
- **Bioanalytical Method:** Plasma concentrations of midazolam and its primary metabolite, 1-hydroxymidazolam, were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Non-compartmental analysis to determine key parameters for midazolam and its metabolite, including AUC, C_{max}, and half-life.

Protocol: In Vivo/Ex-Vivo Assessment of Curcumin's Impact

This preclinical study protocol outlines the approach to investigate a natural product's effect on **everolimus** pharmacokinetics and the underlying mechanism [8].

- **Objective:** To investigate the effect of co-administered curcumin on the oral pharmacokinetics of **everolimus** in rats and the underlying mechanisms.
- **In Vivo Pharmacokinetic Study:**
 - **Animals:** Rats.
 - **Dosing Groups:** **Everolimus** (0.5 mg/kg) was orally administered alone or with curcumin (50 mg/kg or 100 mg/kg).
 - **Sample Collection:** Blood samples were collected at specific time points over 540 minutes.
 - **Bioanalysis:** **Everolimus** whole blood concentrations were determined using a QMS immunoassay.
- **Mechanism Evaluation:**
 - **CYP3A4 Activation Assay:** The effect of curcumin and its metabolites on recombinant human CYP3A4 enzyme activity was evaluated in vitro.

- **P-gp Inhibition Assay:** A cell model (e.g., Caco-2) was used to assess the potential of curcumin to inhibit P-gp-mediated transport.

Research and Development Insights

Recent research is focusing on overcoming challenges related to the non-selective inhibition of CYP enzymes.

- **The Challenge of Pan-CYP3A Inhibition:** Conventional boosters like ritonavir inhibit both CYP3A4 and the highly homologous (83%) CYP3A5. This can be dangerous for drugs predominantly metabolized by CYP3A5 (e.g., tacrolimus, vincristine), leading to dangerously elevated levels [9].
- **Selective CYP3A4 Inhibition:** High-throughput screening has identified novel scaffolds for **selective CYP3A4 inhibitors** (e.g., SCM-01, SCM-02, SCM-03). Crystallographic studies reveal that differential C-terminal loop conformations and distinct ligand-binding surfaces between CYP3A4 and CYP3A5 can be exploited to achieve selectivity [9]. This approach promises to enhance therapeutic efficacy of CYP3A4-metabolized drugs like **everolimus** while avoiding adverse interactions from inhibiting CYP3A5.

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